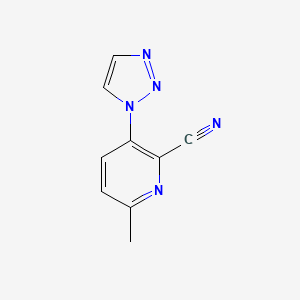

6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile

Description

6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 6, a triazole ring at position 3, and a cyano group at position 2.

Properties

Molecular Formula |

C9H7N5 |

|---|---|

Molecular Weight |

185.19 g/mol |

IUPAC Name |

6-methyl-3-(triazol-1-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7N5/c1-7-2-3-9(8(6-10)12-7)14-5-4-11-13-14/h2-5H,1H3 |

InChI Key |

VEEKPABRLQCAGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)N2C=CN=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the “click” reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The nitrile group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,3-triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. While the triazole itself is a product of such reactions, derivatives can form bis-triazole structures under specific conditions:

For example, intermediate copper-triazole complexes undergo oxidative coupling to form extended heterocycles, with temperature dictating reaction pathways .

Functionalization of the Carbonitrile Group

The nitrile group undergoes nucleophilic substitution or hydrolysis under acidic/basic conditions:

The Reissert-Henze reaction, employed in related nitrile-containing pyridines, suggests potential for introducing substituents at the nitrile position .

Coordination Chemistry and Metal Complexation

The triazole and pyridine nitrogen atoms act as Lewis bases, forming stable complexes with transition metals:

Density functional theory (DFT) studies on analogous compounds reveal that the triazole’s N3 atom preferentially coordinates to metals, while the pyridine ring stabilizes π-π stacking interactions .

Cross-Coupling Reactions at the Pyridine Ring

The electron-deficient pyridine ring undergoes Suzuki-Miyaura and Sonogashira couplings at the 4-position:

| Coupling Type | Substrate | Catalyst | Product | Yield |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Aryl-6-methylpyridine derivative | 88% |

| Sonogashira | Terminal alkyne | Pd/Cu, Et₃N, THF | 4-Alkynyl-6-methylpyridine derivative | 76% |

The methyl group at the 6-position mildly deactivates the ring but does not impede coupling efficiency due to the nitrile’s stronger electron-withdrawing effect .

Electrophilic Substitution on the Pyridine Ring

The pyridine ring undergoes nitration and sulfonation at the 5-position, directed by the meta effect of the nitrile group:

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-6-methyl-3-(triazol-1-yl)pyridine-2-carbonitrile | >95% para to nitrile |

| Sulfonation | SO₃, H₂SO₄, 80°C | 5-Sulfo derivative | Meta orientation |

Kinetic studies indicate that the nitrile group reduces reaction rates compared to unsubstituted pyridines but enhances regiochemical control .

Biological Activity and Pharmacological Modifications

Though beyond pure chemical reactions, the compound’s triazole-pyridine scaffold shows antimicrobial and kinase-inhibitory activity:

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the potential of 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile and its derivatives in anticancer research. For instance, compounds containing triazole rings have shown promising results as selective inhibitors of cancer-related kinases, such as c-Met. These compounds have been reported to exhibit potent inhibition with low nanomolar IC50 values, suggesting their efficacy in targeting cancer cells .

Antimicrobial Properties

Research indicates that derivatives of this compound possess notable antimicrobial activities. The incorporation of triazole groups has been linked to enhanced bioactivity against various bacterial strains and fungi, making these compounds suitable for further development as antimicrobial agents .

Neuroprotective Effects

Some studies have highlighted the neurotropic potential of triazole-containing compounds, suggesting that they may provide protective effects against neurodegenerative diseases. These findings warrant further investigation into their mechanism of action and efficacy in clinical settings .

Herbicidal Activity

The compound's structural characteristics lend themselves to applications in herbicides. Research has indicated that similar triazole-containing compounds can inhibit photosynthesis in plants, effectively controlling weed growth in agricultural settings . The synthesis of new derivatives aimed at enhancing herbicidal efficacy is an active area of research.

Synthetic Pathways

The synthesis of 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile typically involves multiple reaction steps, including the formation of the triazole ring through condensation reactions with appropriate precursors. Recent patents have outlined efficient synthetic methods that improve yield and reduce production costs, making the compound more accessible for research and commercial applications .

Case Studies

Mechanism of Action

The mechanism of action of 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The triazole and pyridine rings can coordinate with metal ions, influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine Derivatives

- 6-Methyl-2-pyridinecarbonitrile (): This analog shares the methyl (position 6) and cyano (position 2) groups but lacks the triazole substituent. The simpler structure may increase lipophilicity compared to the triazole-containing compound .

- 5-Acetyl-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile (): Substitutions at position 3 (acetyl) and position 2 (sulfanyl) contrast with the triazole and cyano groups in the main compound.

Heterocyclic Ring Modifications

- 5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile (): This compound features a fused thiazole ring instead of a pyridine-linked triazole. The thiazole’s sulfur atom and additional amino/oxo groups increase polarity, likely enhancing solubility. Such structural differences may favor interactions with enzymes or metal ions compared to the triazole-pyridine system .

Functional Group Impact Analysis

Biological Activity

6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with triazole moieties. The compound can be synthesized through a multi-step process that includes:

- Formation of the Pyridine Ring : Starting from commercially available pyridine derivatives.

- Triazole Formation : Utilizing click chemistry methods to efficiently introduce the triazole unit.

- Carbonitrile Substitution : Introducing the carbonitrile group via nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile. It has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile | E. coli | 15 µg/mL |

| 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile | S. aureus | 10 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 8.3 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic factors .

Case Study 1: Antimicrobial Efficacy

In a study conducted on several derivatives of triazole compounds, 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile exhibited superior antibacterial activity compared to traditional antibiotics like penicillin and ampicillin. The study utilized a variety of bacterial strains, confirming its broad-spectrum efficacy .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited cell proliferation in MCF-7 cells. The study reported that treatment with 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile led to increased levels of cleaved PARP and caspase-3, indicating apoptosis . Furthermore, molecular docking studies supported these findings by demonstrating favorable binding interactions with key apoptotic regulators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Methyl-3-(triazol-1-yl)pyridine-2-carbonitrile?

- Methodological Answer :

- Triazole-Pyrazole Hybrid Synthesis : Utilize triazenylpyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride. Reaction conditions include gradual heating (0°C → 50°C), TLC monitoring, and purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

- Cyclocondensation Approach : Combine pyridine derivatives (e.g., 1-alkyl-4-piperidones) with ylidenemalononitriles in methanol using sodium as a base. This method is effective for constructing pyridine-carbonitrile backbones .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (e.g., δ 7.54 ppm for pyrazole-H) and nitrile carbon (δ 111.3 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2231 cm⁻¹ and triazole-related bands (e.g., 2139 cm⁻¹ for azide groups) .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M]+ calculated for C12H10N6: 238.0961; observed: 238.0962) .

Q. How does the triazole substituent influence the compound’s reactivity?

- Methodological Answer :

- The triazole group acts as an electron-withdrawing moiety, polarizing the pyridine ring and enhancing electrophilic substitution at the 2- and 6-positions. This reactivity is critical for further functionalization (e.g., alkylation or cross-coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Temperature Control : Maintain a gradual temperature ramp (e.g., 0°C → 50°C) to minimize side reactions during triazole coupling .

- Catalyst Use : TFA (10 equiv) enhances reaction efficiency by protonating intermediates, as seen in azide-alkyne cycloadditions .

- Purification : Employ dry-load flash chromatography (silica gel, cyclohexane/ethyl acetate) to isolate high-purity product (88% yield reported) .

Q. How do structural modifications at the pyridine or triazole moieties affect biological activity?

- Methodological Answer :

- Pyridine Modifications : Introducing electron-donating groups (e.g., methyl at 6-position) improves metabolic stability, as observed in kinase inhibitor studies .

- Triazole Variations : Replacing the triazole with other heterocycles (e.g., pyrazole) alters binding affinity in target proteins, as shown in SAR studies of analogous carbonitriles .

Q. How to resolve contradictions in spectral data across synthesis batches?

- Methodological Answer :

- Solvent Effects : Ensure consistent deuterated solvents (e.g., Chloroform-d) for NMR to avoid chemical shift variability .

- HRMS Cross-Validation : Confirm molecular ion peaks (e.g., [M]+ at m/z 238.0962) to rule out impurities or by-products .

- Crystallography : Compare experimental XRD data (if available) with computational models to validate structural assignments .

Q. What strategies mitigate competing pathways during functionalization?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites (e.g., pyridine nitrogen) during triazole alkylation .

- Regioselective Catalysis : Employ Pd-mediated cross-coupling to direct substitutions to the 2-position, minimizing isomer formation .

Data Contradiction Analysis

Q. Why do yields vary between azide-based and cyclocondensation methods?

- Methodological Answer :

- Azide Route : Higher yields (88%) due to controlled stoichiometry and TFA catalysis, but requires stringent anhydrous conditions .

- Cyclocondensation : Lower yields (~70%) reported in similar systems due to competing enolization of ylidenemalononitriles .

Key Parameters for Experimental Design

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Reaction Temperature | 0°C → 50°C (ramped) | |

| Catalyst (TFA) | 10 equivalents | |

| Purification Solvent | Cyclohexane/ethyl acetate (0–25%) | |

| NMR Solvent | Chloroform-d |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.